2-Butyl-5-nitro-1,3-benzoxazole
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Overview
Description
2-Butyl-5-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 . The compound is solid in physical form . The IUPAC name for this compound is 2-butyl-5-nitro-1,3-benzoxazole .
Molecular Structure Analysis
The InChI code for 2-Butyl-5-nitro-1,3-benzoxazole is 1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
2-Butyl-5-nitro-1,3-benzoxazole is a solid compound . It has a melting point of 45 - 47 degrees Celsius . It is insoluble in water .Scientific Research Applications
Antibacterial Activity
Benzoxazole derivatives have been found to exhibit significant antibacterial activity. They have been tested against various bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi . Some of these compounds have shown antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin .
Antifungal Activity
Benzoxazole derivatives also show antifungal activity. For instance, compound 19 was found to be potent against Aspergillus niger and compound 1 was effective against Candida albicans .
Anticancer Activity
Benzoxazole derivatives have been found to exhibit anticancer activity. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line. Some compounds have shown promising anticancer activity in comparison to 5-fluorouracil .
Anti-inflammatory Activity
Benzoxazole derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimycobacterial Activity
Benzoxazole derivatives have been found to exhibit antimycobacterial activity . This suggests their potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiparkinson Activity
Benzoxazole derivatives have been reported to show antiparkinson activity . This suggests their potential use in the treatment of Parkinson’s disease.
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been found to inhibit the hepatitis C virus . This suggests their potential use in the treatment of hepatitis C.
Fluorescent Whitening Agent
Benzoxazole derivatives are used as fluorescent whitening agents due to their exceptional whitening properties . They offer excellent resistance to heat, good light fastness, and low volatility .
Safety and Hazards
Mechanism of Action
Target of Action
2-Butyl-5-nitro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Biochemical Pathways
Benzoxazole derivatives are known to target various enzymes or proteins such as dna topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation .
Pharmacokinetics
The compound’s molecular weight is 22023 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others .
Action Environment
It is known that benzoxazole derivatives offer excellent resistance to heat , which may influence their stability and efficacy
properties
IUPAC Name |
2-butyl-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-7-8(13(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDPKRMYTYRFBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-nitro-1,3-benzoxazole |
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